4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide 4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16321018
InChI: InChI=1S/C16H15N3O2/c20-15-12-5-1-2-6-14(12)18-11-13(15)16(21)17-7-10-19-8-3-4-9-19/h1-6,8-9,11H,7,10H2,(H,17,21)(H,18,20)
SMILES:
Molecular Formula: C16H15N3O2
Molecular Weight: 281.31 g/mol

4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide

CAS No.:

Cat. No.: VC16321018

Molecular Formula: C16H15N3O2

Molecular Weight: 281.31 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide -

Specification

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
IUPAC Name 4-oxo-N-(2-pyrrol-1-ylethyl)-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C16H15N3O2/c20-15-12-5-1-2-6-14(12)18-11-13(15)16(21)17-7-10-19-8-3-4-9-19/h1-6,8-9,11H,7,10H2,(H,17,21)(H,18,20)
Standard InChI Key RXLCTUZTVBHJEG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCN3C=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a quinoline core, a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. Key substituents include:

  • 4-Hydroxy group: Enhances hydrogen-bonding capacity and solubility.

  • 3-Carboxamide: Provides a site for structural diversification and interaction with biological targets.

  • N-[2-(1H-Pyrrol-1-yl)ethyl] side chain: Introduces a flexible alkyl linker terminated by a pyrrole ring, which may participate in π-π stacking or hydrophobic interactions .

The molecular formula is C16H15N3O2C_{16}H_{15}N_3O_2, with a molecular weight of 281.32 g/mol. Theoretical calculations predict a logP value of 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous quinoline carboxamides exhibit distinctive spectral features:

  • 1H^1H NMR: Protons on the quinoline ring resonate between δ 7.5–9.0 ppm, while the pyrrole protons appear as multiplet signals near δ 6.2–6.8 ppm .

  • IR Spectroscopy: Stretching vibrations for the hydroxy group (3200–3500 cm1^{-1}) and carboxamide carbonyl (1650–1680 cm1^{-1}) are expected.

Synthesis and Structural Modification

Retrosynthetic Analysis

The compound can be synthesized through a modular approach:

  • Quinoline Core Construction: Skraup or Doebner-Miller reactions to form the 4-hydroxyquinoline scaffold.

  • Carboxamide Formation: Coupling of 4-hydroxyquinoline-3-carboxylic acid with 2-(1H-pyrrol-1-yl)ethylamine using activating agents like HOBt/BOP .

Optimized Synthetic Route

A hypothetical synthesis pathway, adapted from methods used for analogous pyrrole carboxamides , is outlined below:

Step 1: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid

  • React 3-aminophenol with glycerol and sulfuric acid under Skraup conditions to yield 4-hydroxyquinoline.

  • Nitration at the 3-position, followed by reduction and oxidation to install the carboxylic acid group.

Step 2: Amide Coupling

  • Activate the carboxylic acid with HOBt (1.2 equiv) and BOP (1.2 equiv) in DMF.

  • Add 2-(1H-pyrrol-1-yl)ethylamine (1.2 equiv) and triethylamine (3 equiv) to form the carboxamide .

Table 1: Key Reaction Conditions for Amide Coupling

ReagentEquivalentsRole
HOBt1.2Coupling activator
BOP1.2Phosphonium reagent
Triethylamine3.0Base
Reaction Time12 hCompletion
ParameterValue (Predicted)
Plasma Protein Binding89%
t1/2t_{1/2}2.5 h
Brain/Plasma Ratio0.6

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